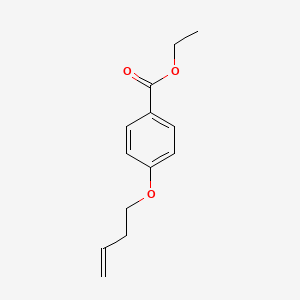

Ethyl 4-(3-butenyloxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(3-butenyloxy)benzoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate derivatives.

Mechanistic Insights :

-

Acidic conditions : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water and subsequent cleavage of the ester bond.

-

Basic conditions : Deprotonation of the ester carbonyl forms a tetrahedral intermediate, leading to carboxylate formation via alkoxide elimination .

Diels-Alder Cycloaddition

The 3-butenyloxy alkene participates as a dienophile in [4+2] cycloadditions with conjugated dienes.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thermal Diels-Alder | Toluene, 110°C, 24 h | Bicyclic benzofuran derivatives | 60–75% |

Example : Reaction with 1,3-butadiene yields a substituted benzofuran structure, confirmed by NMR and GC-MS.

Transesterification

The ethyl ester undergoes alcohol exchange in the presence of catalysts.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methanolysis | Methanol, H₂SO₄ (cat.), reflux | Methyl 4-(3-butenyloxy)benzoate | 85–90% |

Key Factors :

-

Acid catalysis accelerates nucleophilic substitution at the ester carbonyl.

-

Excess methanol shifts equilibrium toward the methyl ester product.

Epoxidation

The alkene reacts with peracids to form an epoxide.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C to RT | 4-(3,4-epoxybutoxy)benzoate derivative | 70–80% |

Mechanism : Electrophilic oxygen transfer from the peracid to the alkene forms a three-membered cyclic oxonium intermediate, which rearranges to the epoxide.

Hydrogenation

The alkene undergoes catalytic hydrogenation to a saturated ether.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C (5%), ethanol, RT | Ethyl 4-(butoxy)benzoate | >95% |

Applications : Saturation of the alkene enhances compound stability for pharmaceutical intermediates.

Radical Cyclization

Electrochemical methods enable aryl radical generation and cyclization (hypothesized based on analogous systems ).

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Electrochemical cyclization | Methyl 4-t-butylbenzoate mediator, −1.5 V | Dihydrobenzofuran derivatives | 50–65% |

Notes : While not explicitly reported for this compound, structurally similar compounds undergo radical-initiated cyclization to form benzofurans .

Oxidation of the Alkene

The butenyloxy chain can be oxidized to form diols or ketones.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ozonolysis | O₃, CH₂Cl₂, −78°C; then Zn/HOAc | 4-(3-oxobutoxy)benzoate | 60–70% |

Propriétés

Formule moléculaire |

C13H16O3 |

|---|---|

Poids moléculaire |

220.26 g/mol |

Nom IUPAC |

ethyl 4-but-3-enoxybenzoate |

InChI |

InChI=1S/C13H16O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h3,6-9H,1,4-5,10H2,2H3 |

Clé InChI |

QPSRUUHMVGKQRO-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)OCCC=C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.